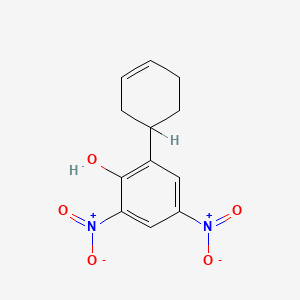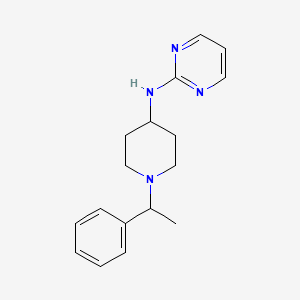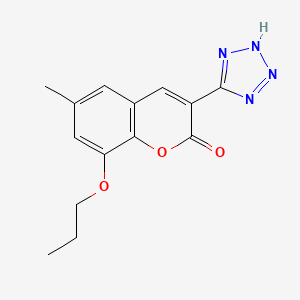
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tetrazole ring, which is known for its stability and bioactivity, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzopyran Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Methyl and Propoxy Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting nitriles with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The benzopyran core can also interact with DNA and proteins, further contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Umbelliferone: A hydroxylated benzopyran with antioxidant activity.
Herniarin: A methoxylated benzopyran with antimicrobial properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-methyl-8-propoxy-3-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazole ring, which imparts additional stability and bioactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
76239-41-3 |
|---|---|
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
6-methyl-8-propoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H14N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h5-7H,3-4H2,1-2H3,(H,15,16,17,18) |
Clave InChI |
MSJCXIFLFBVMJN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
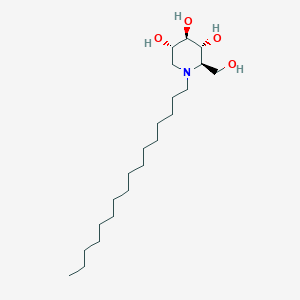
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
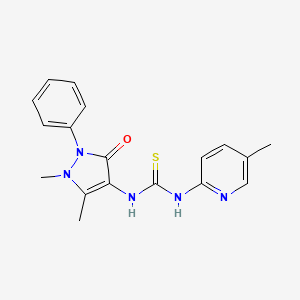
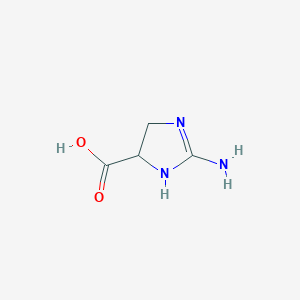
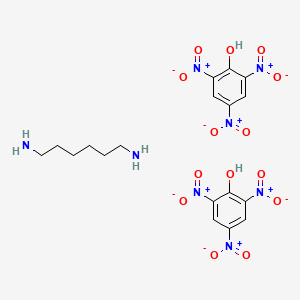
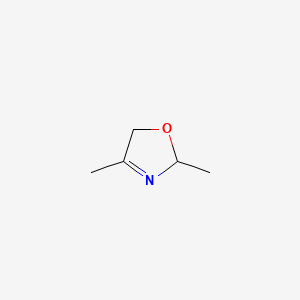
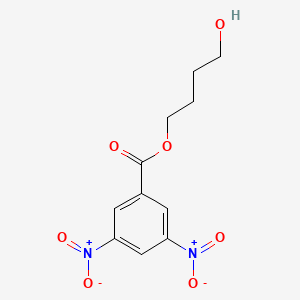
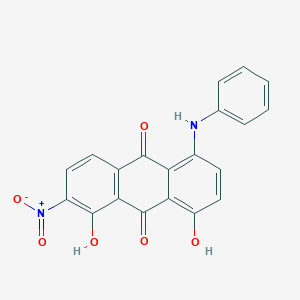
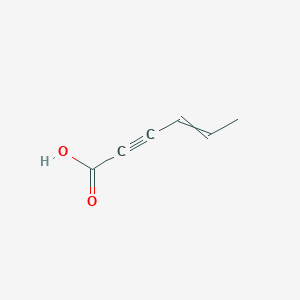
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
